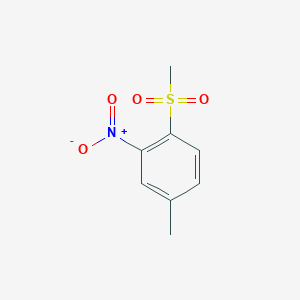![molecular formula C20H18N2O3 B2758983 2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-29-0](/img/structure/B2758983.png)
2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one” is a complex organic molecule. It contains a chromeno[2,3-c]pyrazol-3(2H)-one core, which is a type of heterocyclic compound. Heterocycles are commonly found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as these are standard methods for determining the structure of organic compounds .Applications De Recherche Scientifique
Chemical Structure and Synthesis
Research has demonstrated various methods for synthesizing pyrazole derivatives, including 2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one. These methods often involve the reaction of corresponding 4-alkoxychalcones with hydrazine derivatives to produce targeted compounds with unique structural features. The synthesized compounds are characterized using spectroscopic methods to confirm their structures. For example, a series of 1,3,5-triaryl-2-pyrazolines, showcasing the versatile synthetic routes available for crafting pyrazole-based compounds, was synthesized and found to possess fluorescent properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation (Hasan et al., 2011).
Fluorescent Properties
The fluorescent behavior of pyrazole derivatives has been a subject of interest. The synthesis of 1,3,5-triaryl-2-pyrazolines, through the reaction of 4-alkoxychalcones, has led to compounds that exhibit fluorescence in the blue region upon UV irradiation. This property is crucial for applications in material sciences and bioimaging, where fluorescence can be utilized for tracking and analytical purposes. The structural characterization and understanding of fluorescent properties offer insights into designing new materials with desired photophysical characteristics (Hasan et al., 2011).
Applications in Coordination Chemistry
Complexes involving pyrazole derivatives have been synthesized to explore their coordination chemistry and potential applications. For instance, dinuclear complexes of trivalent aluminum, gallium, indium, and chromium derived from pyrazole-2-ethanol have been prepared, showcasing the ability of pyrazole-based compounds to act as ligands and form stable metal complexes. These complexes have been characterized by analytical and spectroscopic studies, revealing their dimeric structures in the solid state and potential applications in catalysis and material sciences (Kalita et al., 2011).
Anion-directed Organized Assemblies
The ability of pyrazole derivatives to participate in anion-directed organized assemblies has been investigated, revealing the potential of these compounds in forming structured materials. The formation of dimer architectures and one-dimensional helical chains through hydrogen bonding and weak interactions highlights the potential of pyrazole derivatives in supramolecular chemistry and material design (Zheng et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-4-24-17-7-5-6-14-11-16-19(25-18(14)17)21-22(20(16)23)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLBZEGGBBVUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2758900.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758903.png)
![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)


![1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2758911.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2758913.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2758917.png)
![7-(3-chloro-2-methylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2758921.png)
